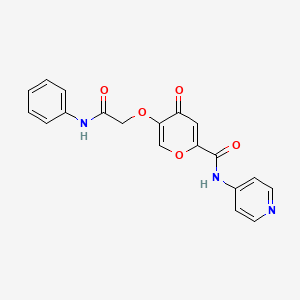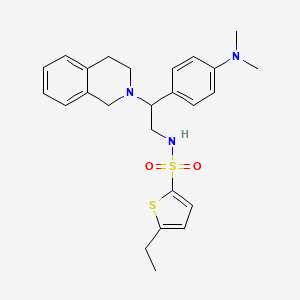
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PD153035 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a protein that plays a key role in the growth and proliferation of cancer cells.
科学研究应用
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied for its potential use in cancer treatment. The EGFR pathway is frequently overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione inhibits the activity of EGFR, thereby slowing down the growth and proliferation of cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
作用机制
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione binds to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a reversible inhibitor of EGFR, meaning that its effects are reversible once the compound is removed from the cells.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of EGFR, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. Angiogenesis is a critical step in the growth and spread of cancer cells, and inhibiting this process can slow down the progression of the disease.
实验室实验的优点和局限性
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of this protein in cancer development and progression. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied in preclinical models, and its effects have been well-characterized. However, there are some limitations to using 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in lab experiments. For example, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a synthetic compound that may not accurately reflect the effects of natural compounds on EGFR. Additionally, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. One area of focus is the development of more potent and selective inhibitors of EGFR. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in cancer patients. Overall, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a promising compound with potential applications in cancer treatment, and further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)acetamide. The 2-(4-methoxyphenyl)acetamide is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. The final product is purified through recrystallization to obtain a high purity compound.
属性
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLICHLPCIJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)


![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)

![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)